Ethyl 3-amino-4-bromo-5-fluorobenzoate
Description
Ethyl 3-amino-4-bromo-5-fluorobenzoate is a halogenated aromatic ester featuring an amino group at position 3, bromine at position 4, and fluorine at position 5 on the benzene ring, with an ethyl ester moiety at position 1. This compound’s structural complexity and electron-withdrawing substituents (Br, F) combined with the electron-donating amino group make it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique substitution pattern influences reactivity, solubility, and biological interactions, distinguishing it from simpler benzoate derivatives .
Properties
IUPAC Name |
ethyl 3-amino-4-bromo-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWPVSUJVYAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-bromo-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl 3-fluorobenzoate to introduce the bromine atom at the desired position. This is followed by nitration to introduce the nitro group, which is subsequently reduced to an amino group. The reaction conditions often involve the use of reagents such as bromine, nitric acid, and reducing agents like tin(II) chloride or iron powder.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-bromo-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 3-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-bromo-5-fluorobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.
Comparison with Similar Compounds
Halogen Substitution Variations
| Compound Name | Substituents | Key Differences & Implications | Reference |
|---|---|---|---|
| Ethyl 3-bromo-4-fluoro-5-iodobenzoate | Br (4), F (5), I (3) | Iodine’s larger atomic radius enhances polarizability and alters reactivity in cross-coupling reactions compared to amino groups. | |
| Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate | NH₂ (3), Cl (2,4), F (5) | Additional chlorine atoms increase lipophilicity and steric hindrance, potentially enhancing membrane permeability in biological systems. | |
| Ethyl 4-bromo-3-hydroxy-5-methylbenzoate | Br (4), OH (3), CH₃ (5) | Hydroxyl group introduces hydrogen-bonding capacity, affecting solubility and enzyme interaction profiles. |
Positional Isomerism
| Compound Name | Substituent Positions | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|---|
| Ethyl 3-amino-5-bromo-4-fluorobenzoate | NH₂ (3), Br (5), F (4) | Altered halogen positioning modifies electronic effects on the aromatic ring, influencing regioselectivity in electrophilic substitution. | |
| Ethyl 2-amino-3-bromo-4-chlorobenzoate | NH₂ (2), Br (3), Cl (4) | Amino group at position 2 reduces steric hindrance near the ester group, potentially enhancing hydrolysis rates. | |
| Ethyl 3-amino-2-bromo-6-fluorobenzoate | NH₂ (3), Br (2), F (6) | Fluorine at position 6 creates a distinct dipole moment, altering crystal packing and melting points. |
Functional Group Replacements
| Compound Name | Functional Group Variation | Key Consequences | Reference |
|---|---|---|---|
| Ethyl 3-bromo-4-cyano-5-fluorobenzoate | CN (4) instead of NH₂ (3) | Cyano group’s strong electron-withdrawing nature reduces nucleophilic aromatic substitution feasibility compared to amino derivatives. | |
| Ethyl 4-amino-3-bromo-5-nitrobenzoate | NO₂ (5) instead of F (5) | Nitro group increases oxidative stability but may reduce biocompatibility due to toxicity. | |
| Ethyl (3-bromo-5-fluorobenzoyl)acetate | Acetylated keto group | The β-ketoester moiety enables chelation with metal catalysts, useful in coordination chemistry. |
Biological Activity
Ethyl 3-amino-4-bromo-5-fluorobenzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities. The compound features a unique combination of functional groups, including an amino group, bromine, and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The presence of halogen atoms (bromine and fluorine) and the amino group contributes to its distinctive properties, making it a valuable candidate for biochemical studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogen substituents can modulate the compound's binding affinity and specificity, influencing enzymatic activity and receptor interactions. This interaction can lead to alterations in cellular signaling pathways, making it a potential candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. This compound has been studied for its potential effects against various bacterial strains. The mechanism typically involves the inhibition of bacterial enzyme systems or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have shown that halogenated benzoates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Study on Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits promising antimicrobial properties, warranting further investigation into its mechanism of action.
Study on Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed a dose-dependent decrease in cell viability, with IC50 values calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
